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Compound of Interest

(S)-Carnitine Mesylate, Mesylate
Compound Name:

Salt
CAS No.: 161886-60-8
Cat. No.: B1140194

Get Quote

Executive Summary & Scope

This guide provides a definitive protocol for the structural elucidation of (S)-Carnitine Mesylate
(the methanesulfonate salt of D-carnitine). While L-carnitine ((R)-configuration) is the
biologically active isomer involved in fatty acid transport, the (S)-enantiomer (often referred to
as D-carnitine) is frequently analyzed as a chiral impurity or used in specific synthetic
pathways.

Critical Stereochemical Note: In achiral solvents (e.g., D20, DMSO-ds), the 1D NMR spectra of
(S)-Carnitine and (R)-Carnitine are identical. This protocol details the structural assignment of
the connectivity and the mesylate counter-ion. Section 4 addresses the specific requirement for
distinguishing the (S)-enantiomer using chiral shift reagents or polarimetry.

Chemical Identity & Logic
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Target Molecule: (S)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium
methanesulfonate. Molecular Formula: C7H1sNOs* - CH3SOs~ Rationale for Salt Form: The
mesylate salt is chosen for its enhanced solubility and crystallinity compared to the hygroscopic
inner salt.

Structural Visualization

The following diagram illustrates the connectivity and atom numbering used for spectral
assignment in this guide.
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Figure 1: Connectivity of (S)-Carnitine Mesylate. Note the quaternary ammonium and the
mesylate counter-ion.

Experimental Protocol
Sample Preparation (Self-Validating System)

NMR quality is strictly dependent on sample concentration and water suppression. Carnitine
salts are hygroscopic; moisture uptake can shift exchangeable protons (OH, COOH) and
obscure integration.

Reagents:
o Deuterium Oxide (D20), 99.9% D.

« Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS. Avoid
TMS (insoluble in D20).

Step-by-Step Methodology:
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Weighing: Accurately weigh 15-20 mg of (S)-Carnitine Mesylate into a clean vial.
o Why: 20 mg provides sufficient signal-to-noise (S/N) for 13C acquisition within 30 minutes.

Solvation: Add 0.6 mL of D20.

o Validation: Ensure complete dissolution. The solution should be clear and colorless.
Turbidity implies impurities or incomplete salt formation.

Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube.

o Why: Removes suspended dust which causes magnetic field inhomogeneity (broad
peaks).

Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before shimming.

Acquisition Parameters[3][4]

o Temperature: 298 K (25°C).
e 'H NMR:
o Spectral Width: -2 to 14 ppm.

o Relaxation Delay (D1): = 5 seconds (Critical for accurate integration of the quaternary
methyls).

o Scans: 16-32.
e 13C NMR:
o Decoupling: Proton-decoupled (CPD).

o Scans: =512 (due to lower sensitivity and quaternary carbons).

Spectral Data & Assignment
'H NMR Data (400 MHz, D20)

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reference: HDO set to 4.79 ppm or TSP to 0.00 ppm.
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Validation Check (Stoichiometry): The integration ratio between the Trimethylammonium singlet
(3.20 ppm) and the Mesylate singlet (2.80 ppm) must be exactly 3:1 (9H : 3H). A deviation >5%
indicates excess mesylic acid or free base impurity.

13C NMR Data (100 MHz, D20)
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Chemical Shift (5,

Assignment Carbon Type Notes
ppm)
Carbonyl carbon.
1745 COOH Quaternary (C=0) Position varies slightly
with pH.
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70.2 N-CH:2 Secondary (CHz2) )
charged Nitrogen.
66.5 CH-OH Tertiary (CH) Chiral center carbon.
] Intense signal due to
54.8 N-(CHs)3 Primary (CHs) ]
3 equivalent carbons.
40.5 CH2-COOH Secondary (CHz) Alpha to carbonyl.
39.2 CH3-S0s~ Primary (CHs) Mesylate Counter-ion.

Stereochemical Discrimination (The (S) vs (R)
Problem)

Standard NMR is "blind" to chirality. To confirm the sample is (S)-Carnitine and not the
bioactive L-carnitine ((R)-isomer), you must create a diastereomeric environment.

Protocol: Chiral Shift Reagent Assay

Reagent: Europium(lll) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)s).
Note: This reagent requires a non-polar solvent (CDCIs). Since Carnitine Mesylate is polar, a
derivatization (esterification) or use of a water-soluble chiral shift reagent like Eu(tfc)s or
running the sample in a chiral liquid crystal medium is required.

Alternative (Recommended): Polarimetry For rapid validation of the (S)-enantiomer (D-
Carnitine):

¢ Instrument: Polarimeter (Na D-line, 589 nm).

e Solvent: Water.[1]
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» Expected Value: Specific Rotation
for (S)-Carnitine (inner salt) is roughly +30.0°.[2]
o (R)-Carnitine (L-Carnitine) is -31.0°.

o Note: The Mesylate salt will have a specific rotation calculated based on the molecular
weight difference, but the sign will remain Positive (+) for the (S)-isomer.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating (S)-Carnitine Mesylate,
ensuring both chemical and stereochemical integrity.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://prepchem.com/l-carnitine-inner-salt/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Raw Sample:
(S)-Carnitine Mesylate

Dissolve in D20
(15mg/ 0.6mL)

1H NMR Acquisition
(Check Stoichiometry)

i

N-Me3 : Mesylate
Ratio = 3:1?

Reject:
Impure Salt Form

(

Confirm Chemical Structure

Stereochemical Check
Polarimetry or Chiral NMR)

VALIDATED:
(S)-Carnitine Mesylate

l

Rotation (+)?
(Positive Sign)

IDENTIFIED:
(R)-Carnitine (L-form)

Click to download full resolution via product page

Figure 2: Validation workflow distinguishing chemical purity from stereochemical identity.
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Disclaimer: This protocol is intended for research purposes. The (S)-enantiomer (D-carnitine)
inhibits carnitine acetyltransferase and can deplete body L-carnitine. Handle with appropriate
safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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